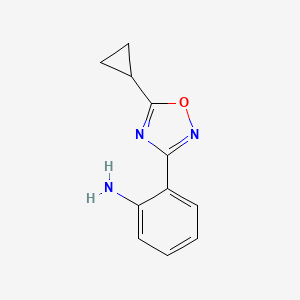

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline

Description

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline (molecular formula: C₁₁H₁₁N₃O, molecular weight: 201.22 g/mol) is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 5-position and an aniline moiety at the 3-position.

Properties

IUPAC Name |

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-9-4-2-1-3-8(9)10-13-11(15-14-10)7-5-6-7/h1-4,7H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQNHXNRSWQPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives. Amidoximes serve as precursors containing the necessary nitrogen and oxygen atoms, while carboxylic acid derivatives provide the carbon backbone for ring closure. The cyclization forms the heterocyclic ring through condensation and dehydration steps.

Key Synthetic Routes:

Specific Preparation of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline

The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline can be approached by adapting the above general methods with the appropriate substituents:

- Amidoxime precursor: An amidoxime derivative bearing the aniline group at the 3-position.

- Carboxylic acid derivative: A cyclopropyl-substituted carboxylic acid or its activated form (acyl chloride, anhydride, or ester).

Typical Synthetic Route:

Preparation of Amidoxime Intermediate: Starting from 3-aminobenzonitrile, the nitrile group can be converted to the amidoxime by reaction with hydroxylamine hydrochloride under basic conditions.

Cyclization with Cyclopropyl Carboxylic Acid Derivative: The amidoxime is reacted with cyclopropyl carboxylic acid chloride or an activated ester in an appropriate solvent (e.g., tetrahydrofuran or toluene) with a base catalyst such as triethylamine or potassium carbonate to promote cyclocondensation forming the 1,2,4-oxadiazole ring.

Purification: The product is isolated by standard organic work-up procedures, including extraction, washing, and recrystallization or chromatography.

Industrial and Optimized Methods

For larger scale or industrial synthesis, continuous flow reactors and solvent optimization are employed to improve yields, reduce reaction times, and minimize environmental impact. The use of microwave-assisted synthesis has also been explored to shorten reaction times drastically while maintaining high purity and yield.

Reaction Conditions and Yield Summary

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, base (NaOH) | Water/ethanol | 50–80 °C | 2–6 h | 70–85 | Conversion of nitrile to amidoxime |

| Cyclization | Amidoxime + cyclopropyl acyl chloride + base (TEA) | THF, toluene | RT to reflux | 2–12 h | 50–90 | Formation of 1,2,4-oxadiazole ring |

| Microwave-assisted cyclization | Amidoxime + acyl chloride | Solvent-free or minimal solvent | Microwave irradiation | 2–10 min | >90 | Rapid, high-yielding synthesis |

Research Findings and Optimization Notes

- The choice of solvent and base significantly affects the yield and purity of the product. Aprotic solvents like THF and toluene are preferred.

- Using coupling agents such as T3P can improve yields but increase cost.

- Microwave-assisted methods provide environmentally friendly and time-efficient alternatives but require specialized equipment.

- Purification challenges arise due to by-products in some synthetic routes, necessitating careful reaction monitoring and optimization.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime, cyclopropyl acyl chloride | Pyridine, TBAF, or TEA | THF, toluene | RT to reflux | 2–12 h | 50–90 | Straightforward; well-established | Possible by-products; purification needed |

| Amidoxime + Activated Ester/Anhydride | Amidoxime, cyclopropyl ester or anhydride | K2CO3, TEA | Toluene, water | Reflux | 0.5–12 h | 50–97 | Good yields; mild conditions | Coupling agents may be costly |

| Microwave-Assisted Cyclization | Amidoxime, acyl chloride | None or mild base | Solvent-free or minimal solvent | Microwave | 2–10 min | >90 | Fast; high yield; eco-friendly | Equipment requirement; scale-up |

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the aniline moiety.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study noted that derivatives of oxadiazole showed promising activity against different cancer cell lines, suggesting that 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline could be a potential candidate for further development in cancer therapeutics . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives with oxadiazole groups possess effective antibacterial and antifungal properties. For instance, certain synthesized derivatives demonstrated high efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli . This indicates potential applications in developing new antimicrobial agents.

Agrochemical Applications

Insecticidal and Fungicidal Activities

The incorporation of the 1,2,4-oxadiazole group into anilines has been linked to enhanced insecticidal and fungicidal activities. In a recent study, compounds derived from this scaffold exhibited significant lethality against agricultural pests like Tetranychus cinnabarinus and Plutella xylostella. For example, certain derivatives achieved over 90% mortality rates at low concentrations . This positions 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline as a promising candidate for use in crop protection formulations.

Development of New Agrochemicals

The structure-activity relationship (SAR) studies involving 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline have led to the synthesis of various analogs with improved bioactivity profiles. These findings are crucial for the development of new agrochemical products that are effective yet environmentally friendly .

Material Science

Polymeric Materials

The unique properties of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline make it suitable for incorporation into polymeric materials. Research suggests that its addition can enhance thermal stability and mechanical properties of polymers . This application is particularly relevant in industries where durable materials are required.

Fluorescent Materials

Recent investigations into the photophysical properties of oxadiazole derivatives have demonstrated their potential as fluorescent materials. The compound's ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against S. aureus and E. coli | |

| Agrochemicals | Insecticides | Over 90% mortality against agricultural pests |

| Fungicides | High efficacy against plant pathogens | |

| Material Science | Polymer enhancement | Improved thermal stability and mechanical properties |

| Fluorescent materials | Suitable for OLEDs and optoelectronic devices |

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes like carbonic anhydrase, affecting cellular processes related to cancer progression . The exact pathways and molecular targets vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

- Key Difference : Positional isomerism (cyclopropyl at oxadiazole 3-position vs. 5-position in the target compound).

- Impact : Altered electronic distribution and steric interactions may affect binding affinity in biological targets.

- CAS No.: 135436-92-9 .

4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride

- Key Difference : Cyclobutyl substituent replaces cyclopropyl.

- The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound .

4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Variations in the Aromatic Ring System

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzenesulphonamide

- Key Difference : Sulphonamide group replaces aniline.

- Impact : Enhanced hydrogen-bonding capacity and acidity (pKa ~10 for sulphonamide vs. ~5 for aniline), which may improve target selectivity in enzyme inhibition. Synthesized in 57% yield via NaOH-mediated cyclization in DMSO .

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride

- Key Difference : Methoxy linker between oxadiazole and aniline.

- Impact : Increased conformational flexibility may alter binding kinetics. However, this compound is discontinued across all commercial sizes, suggesting synthesis or stability challenges .

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine

Salt Forms and Derivatives

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

- Key Difference : Piperidine (saturated six-membered ring) replaces aniline.

- Impact : Reduced aromaticity and increased basicity may improve blood-brain barrier penetration. The hydrochloride salt further enhances solubility .

Biological Activity

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing data from various studies and reviews.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further linked to an aniline moiety. This structure is significant for its biochemical interactions and potential therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline |

| CAS Number | 1251257-46-1 |

| Molecular Formula | C11H11N3O |

| Molecular Weight | 201.22 g/mol |

Anticancer Properties

Research indicates that compounds related to the oxadiazole class exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). In a comparative study, certain oxadiazole derivatives demonstrated IC50 values in the micromolar range against these cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that oxadiazole derivatives can exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various strains, indicating potential as an antimicrobial agent .

The biological activity of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline may be attributed to its ability to interact with various biological macromolecules. The presence of the oxadiazole ring allows for hydrogen bonding interactions with proteins and nucleic acids, influencing enzyme activity and cellular signaling pathways. This interaction can lead to modulation of oxidative stress responses and inflammation pathways .

Study on Anticancer Activity

A study published in MDPI evaluated several oxadiazole derivatives for their anticancer properties. The findings indicated that specific derivatives exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin. The study highlighted the apoptotic effects of these compounds on cancer cells, emphasizing their potential as novel anticancer agents .

Antimicrobial Evaluation

Another research effort focused on the antimicrobial efficacy of related oxadiazole compounds against various pathogens. The results demonstrated that certain derivatives had promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study provided insights into structure-activity relationships (SAR), suggesting modifications that could enhance efficacy .

Q & A

Q. What synthetic pathways are commonly used to prepare 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, cyclopropyl-substituted amidoximes can react with activated aniline precursors (e.g., nitriles or esters) under microwave-assisted or thermal conditions. Optimization focuses on solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., NaHCO₃) to improve yield and regioselectivity .

Q. What analytical techniques are critical for confirming the structure of 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline?

Key methods include:

- NMR Spectroscopy : H and C NMR to verify cyclopropane protons (δ ~0.8–1.5 ppm) and oxadiazole/aniline moieties.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ at m/z 216.077).

- Infrared (IR) Spectroscopy : Peaks at ~1600–1650 cm⁻¹ for C=N (oxadiazole) and ~3400 cm⁻¹ for NH₂ (aniline) .

Q. What safety protocols should be followed when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Store in sealed containers at 2–8°C to prevent degradation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs).

- Functional Group Modifications : Introduce substituents (e.g., halogens or methoxy groups) to the cyclopropane or aniline ring to assess bioactivity shifts.

- In Vitro Assays : Screen against cell lines for cytotoxicity or enzyme inhibition (e.g., COX-2 or MAO) .

Q. What strategies can resolve contradictions in stability data under varying pH and temperature conditions?

- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers and monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- Light Sensitivity Tests : Use UV-Vis spectroscopy to assess photodegradation .

Q. How can regioselectivity challenges in oxadiazole ring formation be addressed during synthesis?

- Precursor Design : Use sterically hindered amidoximes to favor 1,2,4-oxadiazole over 1,3,4-isomers.

- Microwave-Assisted Synthesis : Enhances reaction control and reduces side products.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict thermodynamic favorability of intermediates .

Q. What computational tools are effective for predicting physicochemical properties like logP or aqueous solubility?

- Software : Use Schrödinger’s QikProp or SwissADME for logP (predicted ~2.1) and solubility (moderate, ~0.1 mg/mL).

- Collision Cross-Section (CCS) Prediction : Tools like DeepCCS estimate CCS values for ion mobility spectrometry (e.g., [M+H]+ CCS ~153.8 Ų) .

Data Interpretation and Methodological Challenges

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding.

- Dose-Response Studies : Identify discrepancies due to bioavailability or off-target effects.

- Meta-Analysis : Cross-reference with structurally similar oxadiazoles (e.g., 4-methoxy derivatives) .

Q. What experimental controls are essential when studying the compound’s reactivity in cross-coupling reactions?

- Blank Reactions : Exclude catalysts to confirm reaction necessity.

- Isotope-Labeling : Use N or C tags to trace mechanistic pathways.

- Byproduct Analysis : Identify undesired adducts via LC-MS .

Tables for Key Data

Table 1. Predicted Physicochemical Properties of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 216.24 g/mol | |

| logP | 2.1 (SwissADME) | |

| Aqueous Solubility | 0.1 mg/mL (Predicted) | |

| CCS ([M+H]+) | 153.8 Ų (DeepCCS) |

Table 2. Comparison of Oxadiazole Derivatives’ Bioactivities

| Compound | Bioactivity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-1,2,4-oxadiazole | 5.2 µM | COX-2 | |

| 5-Aryl-1,3,4-oxadiazole | 12 nM | Anticancer | |

| Target Compound (Cyclopropyl Derivative) | Under Study | Kinase Inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.